molecular formula C10H13N3O B13083915 5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile

5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile

Cat. No.: B13083915
M. Wt: 191.23 g/mol
InChI Key: UIDYHBVRPVXRSS-UHFFFAOYSA-N
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Description

5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C10H13N3O. This compound is characterized by the presence of a pyridine ring substituted with a methoxypropan-2-ylamino group and a carbonitrile group. It is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 1-methoxypropan-2-amine under controlled conditions. The reaction is generally carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases or enzymes involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropan-2-ylamino group enhances its solubility and bioavailability, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-(1-methoxypropan-2-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C10H13N3O/c1-8(7-14-2)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13H,7H2,1-2H3

InChI Key

UIDYHBVRPVXRSS-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CN=C(C=C1)C#N

Origin of Product

United States

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